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molecular formula C7H5IO2 B028765 3-Iodobenzoic acid CAS No. 618-51-9

3-Iodobenzoic acid

Cat. No. B028765
M. Wt: 248.02 g/mol
InChI Key: KVBWBCRPWVKFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06888032B2

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), 3-bromobenzoic acid (210 mg, 1.00 mmol), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %), 1,1,1,3,3,3-hexamethyldisilazane (211 μL, 1.00 mmol), and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was allowed to reach room temperature, poured into 10% aq HCl (20 mL), and extracted with dichloromethane (3×15 mL). The combined organic phases were dried (Na2SO4) and concentrated. The residue was dissolved in dichloromethane (50 mL) and washed with an aqueous solution of 1% HCl and 1% Na2SO3. The aqueous phase was extracted with with dichloromethane (2×20 mL). The organic phases were combined, dried (Na2SO4) and concentrated. The solid residue was washed with hexane (3×15 mL) and dried to provide 3-iodobenzoic acid (222 mg, 90% yield) as white, fine needles.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Na+].[I-:12].CN[C@@H]1CCCC[C@H]1NC.C[Si](C)(C)N[Si](C)(C)C.Cl>[Cu]I.O1CCOCC1>[I:12][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
16 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
211 μL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
210 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1
Name
Quantity
300 mg
Type
reactant
Smiles
[Na+].[I-]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (50 mL)
WASH
Type
WASH
Details
washed with an aqueous solution of 1% HCl and 1% Na2SO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with with dichloromethane (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The solid residue was washed with hexane (3×15 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
IC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 222 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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